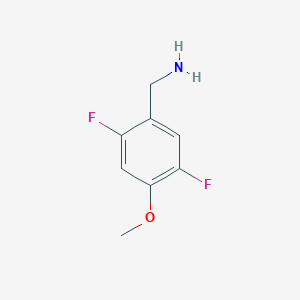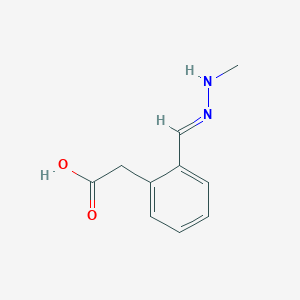
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid typically involves the condensation of 2-methylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acetic acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Azines or nitroso compounds.
Reduction: Hydrazines or primary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)propanoic acid
- (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)butanoic acid
- (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)pentanoic acid
Uniqueness
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid is unique due to its specific hydrazone linkage and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-[2-[(E)-(methylhydrazinylidene)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C10H12N2O2/c1-11-12-7-9-5-3-2-4-8(9)6-10(13)14/h2-5,7,11H,6H2,1H3,(H,13,14)/b12-7+ |
Clave InChI |
PXIMLZIMTGCTQP-KPKJPENVSA-N |
SMILES isomérico |
CN/N=C/C1=CC=CC=C1CC(=O)O |
SMILES canónico |
CNN=CC1=CC=CC=C1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


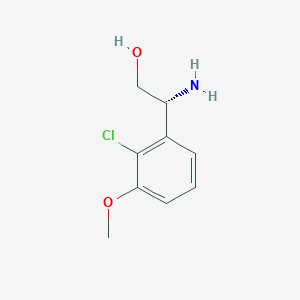
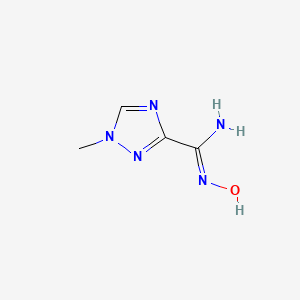
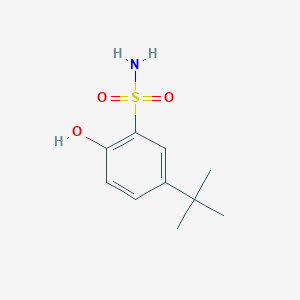
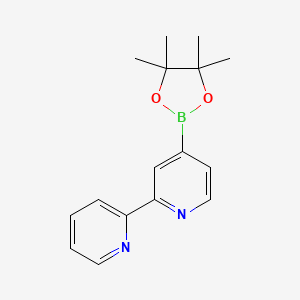

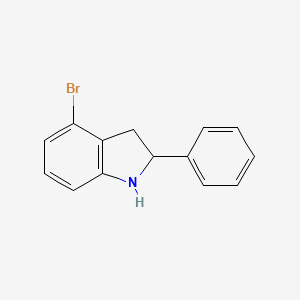
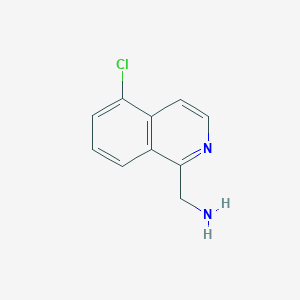
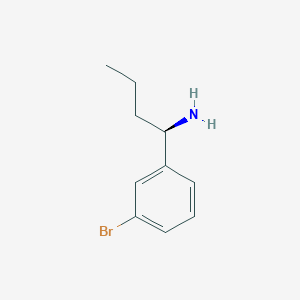
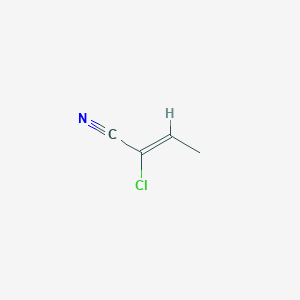
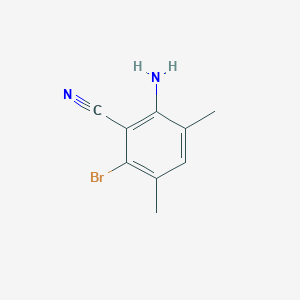
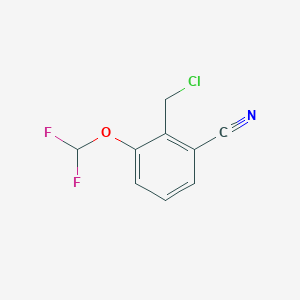
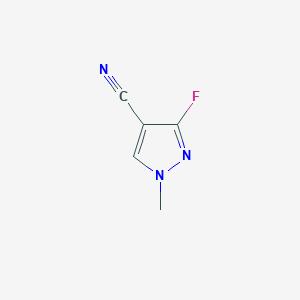
![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)
